molecular formula C11H22O2Si B11952755 tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate

tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate

Cat. No.: B11952755
M. Wt: 214.38 g/mol
InChI Key: LYNRTHGBYCAXSM-CMDGGOBGSA-N
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Description

tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate is an organic compound that features both a tert-butyl ester and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl (2E)-2-(trimethylsilyl)-2-butanol, while reduction could produce tert-butyl (2E)-2-(trimethylsilyl)-2-butanol .

Scientific Research Applications

tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2E)-2-(trimethylsilyl)-2-butenoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites. Additionally, the ester group can undergo hydrolysis to release active intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: Similar in structure but lacks the trimethylsilyl group.

    Trimethylsilyl propionate: Contains a trimethylsilyl group but has a different ester moiety.

    tert-Butyl (2E)-2-butenoate: Similar but without the trimethylsilyl group.

Uniqueness

tert-Butyl (2E)-2-(trimethylsilyl)-2-butenoate is unique due to the presence of both the tert-butyl ester and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

tert-butyl (E)-2-trimethylsilylbut-2-enoate

InChI

InChI=1S/C11H22O2Si/c1-8-9(14(5,6)7)10(12)13-11(2,3)4/h8H,1-7H3/b9-8+

InChI Key

LYNRTHGBYCAXSM-CMDGGOBGSA-N

Isomeric SMILES

C/C=C(\C(=O)OC(C)(C)C)/[Si](C)(C)C

Canonical SMILES

CC=C(C(=O)OC(C)(C)C)[Si](C)(C)C

Origin of Product

United States

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